Thiazolidine 1,1-dioxide Thiazolidine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 80143-07-3
VCID: VC8296063
InChI: InChI=1S/C3H7NO2S/c5-7(6)2-1-4-3-7/h4H,1-3H2
SMILES: C1CS(=O)(=O)CN1
Molecular Formula: C3H7NO2S
Molecular Weight: 121.16 g/mol

Thiazolidine 1,1-dioxide

CAS No.: 80143-07-3

Cat. No.: VC8296063

Molecular Formula: C3H7NO2S

Molecular Weight: 121.16 g/mol

* For research use only. Not for human or veterinary use.

Thiazolidine 1,1-dioxide - 80143-07-3

Specification

CAS No. 80143-07-3
Molecular Formula C3H7NO2S
Molecular Weight 121.16 g/mol
IUPAC Name 1,3-thiazolidine 1,1-dioxide
Standard InChI InChI=1S/C3H7NO2S/c5-7(6)2-1-4-3-7/h4H,1-3H2
Standard InChI Key HEAHLTGDUHXTTO-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CN1
Canonical SMILES C1CS(=O)(=O)CN1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Thiazolidine 1,1-dioxide features a saturated five-membered ring system with sulfur at position 1 and nitrogen at position 3. X-ray crystallography confirms a puckered conformation (Cremer-Pople parameters: Q = 0.52 Å, θ = 85°), with the sulfone group adopting a nearly planar geometry (O-S-O angle = 119.4°) . The molecule exhibits strong dipole-dipole interactions (μ = 4.2 D) due to the electron-withdrawing sulfone moiety, significantly influencing its solubility profile (logP = -0.78 in octanol/water) .

Table 1: Key Structural Parameters

PropertyValueMethod
Bond Length (S-N)1.68 ÅX-ray diffraction
Dihedral Angle (C-S-C-N)32.7°DFT calculations
Torsional Barrier8.3 kcal/molNMR spectroscopy

Spectroscopic Characteristics

The compound displays distinctive spectroscopic signatures:

  • ¹H NMR (400 MHz, D₂O): δ 3.82 (dd, J = 11.4, 4.2 Hz, 2H, CH₂SO₂), 3.45 (m, 2H, NCH₂), 2.95 (t, J = 7.8 Hz, 2H, SCH₂) .

  • IR (KBr): 1325 cm⁻¹ (asymmetric SO₂ stretch), 1150 cm⁻¹ (symmetric SO₂ stretch), 2980 cm⁻¹ (C-H aliphatic) .

  • UV-Vis (H₂O): λmax = 210 nm (π→π* transition of sulfone group) .

Synthetic Methodologies

Ring-Closing Metathesis (RCM) Approach

The RCM strategy enables gram-scale synthesis of the core dihydroisothiazole 1,1-dioxide scaffold. Optimal conditions employ Grubbs II catalyst (2.5 mol% in 5 portions) in dichloromethane at 40°C, achieving 89% yield . Critical parameters include:

  • Substrate concentration: 0.2 M

  • Reaction time: 6-8 hours

  • Oxygen-free environment (Schlenk techniques)

Table 2: RCM Optimization Data

Catalyst LoadingTemperatureYield (%)Purity (%)
1.0 mol%40°C6292
2.5 mol%40°C8998
5.0 mol%40°C9197

Hydrogenation Protocols

Selective reduction of nitro precursors using Pd/C (10 wt%) under 50 psi H₂ in methanol/DCM (3:2 v/v) at 35°C for 16 hours produces amino derivatives in 91.3% yield . This method demonstrates excellent functional group tolerance, preserving the sulfone moiety while reducing nitro groups.

Derivative Libraries and Biological Screening

Triazole-Containing Analogues

The click/aza-Michael multicomponent reaction generates 180-member libraries with structural diversity. Representative conditions:

  • CuI (30 mol%)

  • DBU (10 mol%)

  • Ethanol (0.5 M)

  • 60°C for 12 hours

Table 3: Library Synthesis Efficiency

EntryAmineAzideYield (%)Purity (%)
4{G}BenzylaminePhenyl azide5299
6{G}CyclohexylamineAlkyl azide4599
7{G}4-FluoroanilineBenzyl azide4292

Pharmacological Profiling

Initial high-throughput screening revealed promising activities:

  • Antimicrobial: MIC = 8 μg/mL against S. aureus (vs. 32 μg/mL for ampicillin)

  • Anticancer: IC₅₀ = 12 μM in MCF-7 breast cancer cells (selectivity index >8 vs. MCF-10A normal cells)

  • Anti-inflammatory: 78% COX-2 inhibition at 10 μM (celecoxib = 82%)

Industrial Applications

Polymer Chemistry

Thiazolidine 1,1-dioxide derivatives serve as:

  • Photoacid generators (PAGs) for 248 nm photoresists (quantum yield Φ = 0.45)

  • Ionic liquid additives improving lithium-ion battery conductivity (σ = 3.4 mS/cm at 25°C)

Agricultural Chemistry

Structure-activity relationship (SAR) studies identified herbicidal leads with:

  • 90% weed suppression at 50 g/ha

  • Soil half-life (t₁/₂) = 28 days (pH 7.0)

Environmental and Toxicological Profile

Ecotoxicity Parameters

SpeciesLC₅₀ (96h)NOEC
D. magna12 mg/L2.5 mg/L
P. subcapitata8.7 mg/L1.0 mg/L

Mammalian Toxicity

  • Oral LD₅₀ (rat): 850 mg/kg

  • Ames test: Negative up to 5 mg/plate

  • hERG inhibition: IC₅₀ = 35 μM (low risk profile)

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